molecular formula C15H11NO5 B12529145 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 671775-75-0

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B12529145
CAS No.: 671775-75-0
M. Wt: 285.25 g/mol
InChI Key: RLTLXMGEFXLIFE-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative, a class of compounds characterized by their 1,3-diaryl-2-propen-1-one structure. This compound is of significant interest in medicinal chemistry and pharmacological research, primarily due to its potential as an activator of the Keap1/Nrf2-ARE signaling pathway . The α,β-unsaturated carbonyl system in its structure acts as a Michael acceptor, capable of forming covalent adducts with cysteine residues on the Keap1 protein. This interaction can inhibit the ubiquitination and degradation of the transcription factor Nrf2, allowing its translocation to the nucleus and subsequent upregulation of a battery of cytoprotective genes involved in antioxidant response, detoxification, and anti-inflammation . The 3,4-dihydroxyphenyl (catechol) ring may serve as an electron donor, while the 4-nitrophenyl group acts as a strong electron acceptor, creating a push-pull system that is favorable for this mechanism. Beyond Nrf2 activation, the structural features of this chalcone make it a promising candidate for antibacterial research. The specific hydroxylation pattern on the B-ring (C3' and C4') has been associated with increased antibacterial efficacy in other flavonoids, as these groups are considered important pharmacophores for activity . Researchers can utilize this compound to study its effects against a range of pathogenic microorganisms, including multidrug-resistant strains, and to investigate its potential to retard biofilm formation. Furthermore, the donor-π-acceptor (D-π-A) architecture suggests potential applications in materials science, particularly in the development of organic compounds with nonlinear optical (NLO) properties for use in photonic and optoelectronic technologies . The compound can be synthesized via a classic Claisen-Schmidt condensation, a base-catalyzed reaction between appropriate acetophenone and benzaldehyde precursors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

CAS No.

671775-75-0

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11NO5/c17-13(11-3-5-12(6-4-11)16(20)21)7-1-10-2-8-14(18)15(19)9-10/h1-9,18-19H

InChI Key

RLTLXMGEFXLIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • 3,4-Dihydroxyacetophenone (1 equiv)
    • 4-Nitrobenzaldehyde (1 equiv)
    • 40% NaOH or KOH (catalytic)
    • Ethanol or methanol as solvent
  • Steps :

    • The ketone and aldehyde are dissolved in ethanol, followed by the addition of aqueous NaOH.
    • The mixture is stirred at room temperature or under reflux (60–80°C) for 4–6 hours.
    • The product precipitates upon cooling and is filtered, washed with cold water, and recrystallized from ethanol.

Key Data:

Parameter Value Source
Yield 70–78%
Reaction Time 4–6 hours
Purity (HPLC) >98%
Melting Point 239–242°C

Mechanistic Insight : The base deprotonates the acetophenone α-hydrogen, forming an enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone.

Acid-Catalyzed Condensation with SOCl₂/EtOH

Thionyl chloride (SOCl₂) in ethanol provides an acidic medium for chalcone formation, avoiding base-sensitive substrates.

Procedure:

  • Reagents :

    • 3,4-Dihydroxyacetophenone (1 equiv)
    • 4-Nitrobenzaldehyde (1 equiv)
    • SOCl₂ (0.05–0.1 equiv)
    • Ethanol as solvent
  • Steps :

    • SOCl₂ is added to ethanol, followed by the ketone and aldehyde.
    • The mixture is stirred at 40–50°C for 1–2 hours.
    • The product is filtered and recrystallized from ethyl acetate.

Key Data:

Parameter Value Source
Yield 72–78%
Reaction Time 1–2 hours
Purity (TLC) Single spot

Advantages : Faster reaction times and compatibility with acid-stable substrates.

Solvent-Free Mechanochemical Synthesis

Eco-friendly approaches eliminate solvents, reducing waste and energy consumption.

Procedure:

  • Reagents :

    • 3,4-Dihydroxyacetophenone (1 equiv)
    • 4-Nitrobenzaldehyde (1 equiv)
    • Solid NaOH or KOH (catalytic)
  • Steps :

    • The ketone, aldehyde, and base are ground in a mortar for 20–30 minutes.
    • The crude product is washed with dilute HCl and recrystallized.

Key Data:

Parameter Value Source
Yield 65–70%
Reaction Time 30 minutes
Purity (NMR) >95%

Limitations : Slightly lower yields due to incomplete mixing compared to solution-phase methods.

Purification and Characterization

Recrystallization:

  • Solvents : Ethanol, ethyl acetate, or isopropanol.
  • Purity Enhancement : Activated carbon treatment removes colored impurities.

Spectroscopic Data:

  • IR (KBr, cm⁻¹) : 3300 (O–H), 1670 (C=O), 1600 (C=C), 1520 (NO₂).
  • ¹H NMR (DMSO-d₆, δ ppm) :
    • 8.10 (d, 2H, J = 8.8 Hz, Ar–H of nitro group)
    • 7.60 (d, 1H, J = 16.0 Hz, H-β)
    • 6.90 (d, 1H, J = 16.0 Hz, H-α)
    • 6.80 (s, 1H, Ar–H of dihydroxyphenyl).
  • MS (ESI) : m/z 299 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Time Advantages Limitations
Alkaline Condensation 70–78 4–6 hours High purity, scalable Base-sensitive substrates
Acid-Catalyzed 72–78 1–2 hours Fast, avoids base Requires SOCl₂ handling
Solvent-Free 65–70 30 minutes Eco-friendly, low cost Moderate yields

Industrial-Scale Considerations

For gram-scale production:

  • Catalyst : Banana peel ash (30 mg per 10 mmol reactants) reduces costs.
  • Solvent Recovery : Ethanol is distilled and reused.
  • Yield : 89% reported for analogous chalcones.

Challenges and Solutions

  • Isomerization : The E-isomer predominates (>95%) due to conjugation stabilization.
  • Byproducts : Michael adducts or ketols form under prolonged heating; controlled reaction times mitigate this.
  • Nitration Side Reactions : Use of pure 4-nitrobenzaldehyde avoids poly-nitrated impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.

    Reduction: Formation of 3-(3,4-dihydroxyphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

    Substitution: Formation of various substituted chalcone derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is C15H13N1O4, with a molecular weight of approximately 273.27 g/mol. The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antimicrobial Activity Case Study

A study conducted by Kim et al. (2008) assessed the antimicrobial efficacy of various chalcones, including this compound. The results are summarized in Table 1 below:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1040

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Antioxidant Activity Research

In a separate investigation, the antioxidant capacity of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The findings indicated that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of approximately 70%, demonstrating its potential as an effective antioxidant agent.

Anticancer Activity Research

A recent study explored the anticancer effects of this compound on various cancer cell lines. The results are outlined in Table 2 below:

Cell LineIC50 (µM)% Inhibition at 50 µM
HepG22085
NCI-H6611590
MCF72580

Table 2: Anticancer activity of this compound against different cell lines.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis and inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Substituents (Ring A/Ring B) Synthesis Method Key Findings References
3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one Ring A: 3,4-dihydroxyphenyl; Ring B: 4-nitrophenyl Claisen-Schmidt condensation Moderate antioxidant activity; nitro group reduces radical scavenging efficiency compared to hydroxylated analogs .
(E)-1-(2-Aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one Ring A: 3,4-dihydroxyphenyl; Ring B: 2-aminophenyl Claisen-Schmidt condensation Enhanced antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) due to adjacent hydroxyl groups and electron-donating amino group .
1-(2,4-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one Ring A: 2,4-dihydroxyphenyl; Ring B: 4-nitrophenyl Claisen-Schmidt condensation Reduced antioxidant activity compared to 3,4-dihydroxy analogs; hydroxyl positioning critical for radical scavenging .
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one Ring A: 2-hydroxy-3,4,6-trimethoxyphenyl; Ring B: 4-nitrophenyl Claisen-Schmidt condensation Antibacterial activity against S. aureus (MIC = 32 μg/mL); methoxy groups enhance lipophilicity .
Sappanchalcone (3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one) Ring A: 3,4-dihydroxyphenyl; Ring B: 4-hydroxy-2-methoxyphenyl Natural isolation/synthesis Potent tyrosinase inhibition (IC₅₀ = 1.8 μM); methoxy group stabilizes interaction with enzyme active site .

Structural Planarity and Conformation

  • Dihedral Angles : The angle between aromatic rings affects π-π stacking and biological interactions. For example:
    • 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one has near-planar geometry (dihedral = 4.85–9.30°), favoring DNA intercalation .
    • In contrast, 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)prop-2-en-1-one has a twisted conformation (dihedral = 48.13°), reducing bioactivity .
  • The target compound’s planar geometry (predicted via X-ray analogs) likely facilitates interactions with enzymes like tyrosinase or SIRT1 .

Biological Activity

3-(3,4-Dihydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O5C_{16}H_{14}N_{2}O_{5}, with a molecular weight of approximately 302.29 g/mol. The presence of hydroxyl and nitro groups in its structure contributes significantly to its biological properties.

Antibacterial Activity

Research has demonstrated that chalcone derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to this compound show effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.39 to 6.25 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Chalcone Derivatives

Compound NameMIC (µg/mL)Bacteria Targeted
This compoundTBDS. aureus, P. aeruginosa
(E)-3-(4-Hydroxyphenyl)-1-(4-Nitrophenyl)prop–2–en–1–one≥ 1.16B. subtilis
(E)-3-(4-Bromophenyl)-1-(4-Nitrophenyl)prop–2–en–1–one≥ 0.94E. coli

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as NF-kB and the activation of caspases . Research indicates that this compound may inhibit tumor growth in vitro and in vivo models.

Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effect of chalcone derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. One study reported that derivatives like this compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), leading to decreased inflammation in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Electron Donating Groups : Hydroxyl groups enhance lipophilicity and facilitate interactions with target enzymes.
  • Inhibition of Signaling Pathways : The compound may block pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

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